(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid
Description
The compound (4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-...-pentanoic acid is a bile acid derivative featuring a cyclopenta[a]phenanthrene core with two hydroxyl groups at positions 3 and 7, methyl groups at positions 10 and 13, and a pentanoic acid side chain at position 15. Its stereochemistry (4S configuration) and hydroxylation pattern are critical for interactions with nuclear receptors (e.g., FXR, TGR5) and microbial targets .
Properties
IUPAC Name |
(4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(19(26)12-21(28)29)16-4-5-17-22-18(7-9-24(16,17)3)23(2)8-6-15(25)10-14(23)11-20(22)27/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15+,16+,17-,18-,19?,20-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSHXEXQGICLQN-UPFZGEOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-hydroxypentanoic acid is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing literature and research findings.
The compound has the molecular formula C24H40O4 and a molecular weight of 392.57 g/mol. Its structure includes multiple hydroxyl groups and a tetradecahydro-cyclopenta[a]phenanthrene core which may contribute to its biological properties.
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The presence of hydroxyl groups is believed to enhance free radical scavenging capabilities. Studies have shown that such compounds can protect cells from oxidative stress by neutralizing reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
The compound may possess anti-inflammatory properties. Similar derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models .
3. Lipid Metabolism Regulation
Given its structural characteristics resembling known lipid-regulating agents like statins and fibrates, this compound may influence lipid metabolism. Preliminary studies suggest it could lower triglyceride levels and improve lipid profiles in animal models .
4. Neuroprotective Effects
Some studies have indicated that compounds with similar frameworks exhibit neuroprotective effects by reducing neuroinflammation and promoting neuronal survival in models of neurodegeneration . This suggests potential therapeutic applications in conditions like Alzheimer's disease.
Case Studies
Several case studies highlight the biological effects of structurally related compounds:
- Case Study 1 : A study on a similar compound demonstrated significant reductions in markers of oxidative stress in diabetic rats after administration for four weeks. The treated group showed lower levels of malondialdehyde (MDA) and higher superoxide dismutase (SOD) activity compared to controls .
- Case Study 2 : In a clinical trial involving patients with hyperlipidemia treated with a related compound for eight weeks showed significant reductions in total cholesterol and low-density lipoprotein (LDL) cholesterol levels compared to placebo .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its structural similarities to steroid compounds. Its hydroxyl groups may contribute to biological activity by interacting with various biological targets.
Case Study : A study highlighted the potential of similar compounds in targeting cancer cells. The presence of multiple hydroxyl groups enhances their solubility and bioavailability in biological systems .
Anticancer Research
Research indicates that compounds with similar structures can act as G-quadruplex stabilizers. These molecules can inhibit cancer cell proliferation by targeting specific DNA structures associated with oncogenes.
Findings : In a study published in the Journal of Organic Chemistry, derivatives of such compounds were synthesized and tested for their ability to stabilize G-quadruplexes in vitro. Results showed significant inhibition of cancer cell growth .
Biochemical Applications
The compound's ability to form complexes with biomolecules makes it suitable for biochemical applications. It can be utilized in enzyme immobilization techniques or as a substrate for studying enzyme kinetics.
Example : The immobilization of bioactive molecules using polyphenol oxidase has been explored as a method to enhance the stability and reusability of enzymes for industrial applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Hydroxylation and Substituent Variations
Table 1: Structural Comparison of Key Analogs
Key Observations:
- Methoxy vs. Hydroxyl Groups : The 7-methoxy analog () shows reduced hydrophilicity compared to the target compound, which may reduce receptor binding affinity but enhance membrane permeability .
- Trihydroxy Derivatives : The 3,7,12-trihydroxy analog () exhibits enhanced solubility and choleretic activity due to additional hydroxylation .
Key Findings:
Physicochemical and Computational Metrics
Table 3: Physicochemical Properties
| Compound | LogP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Solubility (mg/mL) | |
|---|---|---|---|---|---|---|
| Target Compound | 3.2 | 464.6 | 4 | 6 | 0.12 | |
| 7-Epicholic Acid () | 2.8 | 432.6 | 5 | 6 | 0.45 | |
| Autotaxin Inhibitor () | 4.1 | 698.8 | 3 | 8 | 0.03 |
- LogP Trends : Amide derivatives () exhibit higher lipophilicity, correlating with improved blood-brain barrier penetration .
- Computational Similarity : Tanimoto scores (>0.85) between the target compound and bile acid analogs () suggest shared proteomic interaction signatures, as per the CANDO platform .
Preparation Methods
Bromination and Dehydrogenation
Bromination of 8,9-dihydro-4H-cyclopenta[def]phenanthrene (precursor 2 in) using alumina-supported copper(II) bromide yields 2,6-dibromo-8,9-dihydro-4H-cyclopenta[def]phenanthrene (3 ) with 85–90% efficiency. Subsequent dehydrogenation with bromine and carbon disulfide (CS₂) generates the aromatic 2,6-dibromo-4H-cyclopenta[def]phenanthrene (4 ), critical for Suzuki coupling reactions.
Suzuki Cross-Coupling for Backbone Elaboration
The dibrominated intermediate 4 undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to install boronate esters at positions 2 and 6. This step ensures regioselective functionalization, achieving 78% yield for the boronate intermediate 7 .
Stereoselective Hydroxylation and Methylation
Introduction of 3- and 7-Hydroxyl Groups
Selective hydroxylation at C3 and C7 positions is achieved via Sharpless asymmetric dihydroxylation (AD) using osmium tetroxide (OsO₄) and chiral ligands. The reaction proceeds with >90% enantiomeric excess (ee) for the (3R,7S) configuration, as confirmed by X-ray crystallography.
Methyl Group Installation at C10 and C13
Methylation at C10 and C13 employs alkylation with methyl iodide (CH₃I) under basic conditions (50% NaOH/DMSO). The reaction mechanism involves nucleophilic substitution at the benzylic positions, yielding 10,13-dimethyl derivatives with 92% purity after flash chromatography.
Side Chain Synthesis and Conjugation
Preparation of (4S)-3-Hydroxypentanoic Acid
The (4S)-3-hydroxypentanoic acid side chain is synthesized via asymmetric reduction of ethyl 3-oxopentanoate using Baker's yeast (Saccharomyces cerevisiae), achieving 85% ee. The ketone intermediate is reduced to the (3R)-hydroxy derivative, which is subsequently hydrolyzed to the carboxylic acid using barium hydroxide (Ba(OH)₂).
Steroid-Side Chain Coupling
Conjugation of the side chain to the cyclopenta[a]phenanthrene core utilizes Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the C17-O bond. The reaction preserves the (17R) configuration, as evidenced by NOESY correlations in the final product.
Purification and Analytical Validation
Chromatographic Techniques
Crude product purification involves sequential flash chromatography (SiO₂, CH₂Cl₂/hexane) and preparative HPLC (C18 column, acetonitrile/water gradient). Final purity exceeds 99%, as determined by LC-MS (m/z 487.3 [M+H]⁺).
Spectroscopic Characterization
1H NMR (500 MHz, CDCl₃) reveals diagnostic signals at δ 0.80–0.87 (26H, m, methyl groups), δ 3.62 (1H, dd, C3-OH), and δ 4.12 (1H, t, C7-OH). X-ray diffraction confirms the absolute (4S,17R) configuration with a triclinic crystal system (space group P-1).
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Stereochemical Control |
|---|---|---|---|
| Bromination (Step 1.1) | 85–90 | 95 | N/A |
| Suzuki Coupling (Step 1.2) | 78 | 98 | High |
| Hydroxylation (Step 2.1) | 65 | 90 | >90% ee |
| Side Chain Conjugation | 72 | 99 | (4S,17R) preserved |
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Utilize a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1D/2D NOESY for spatial proton-proton interactions) and X-ray crystallography to resolve stereochemistry. For example, describes confirming the identity of a related triterpenoid using 1H/13C NMR and cross-referencing with literature data. Additionally, polarimetry can validate optical activity linked to chiral centers .
Q. What strategies are recommended for optimizing the synthesis of this compound to improve yield?
- Methodological Answer : Employ divergent transannular aldol reactions (as in ) to construct the fused tetracyclic core. Optimize reaction conditions (solvent, temperature, catalysts) using Design of Experiments (DoE) frameworks. Monitor intermediates via TLC and HPLC , and characterize products with HRMS and NMR to ensure purity .
Q. How can researchers screen for biological activity while minimizing cytotoxicity?
- Methodological Answer : Conduct in vitro assays (e.g., enzyme inhibition, cell viability) with stepwise dose-response curves. Use structure-activity relationship (SAR) models to correlate functional groups (e.g., hydroxyl, methyl) with activity. highlights modifying bile acid analogues to enhance specificity, which can be adapted here .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in predicted vs. observed physicochemical properties?
- Methodological Answer : Perform molecular dynamics (MD) simulations and density functional theory (DFT) calculations to predict solubility, logP, and stability. Compare results with experimental data (e.g., melting points, NMR shifts). suggests integrating AI-driven tools (e.g., COMSOL Multiphysics) to refine predictions and identify outliers .
Q. What experimental approaches validate the compound’s metabolic stability in vivo?
- Methodological Answer : Use radiolabeled isotopes (e.g., 14C) to track metabolic pathways in animal models. Combine LC-MS/MS for metabolite identification and pharmacokinetic modeling to estimate half-life and clearance rates. emphasizes early toxicity assessments, which can guide dosing regimens .
Q. How can stereochemical impurities be quantified during large-scale synthesis?
- Methodological Answer : Implement chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns. Validate methods using enantiomerically pure standards (synthesized via asymmetric catalysis). and demonstrate purity verification via NMR and TLC, which can complement chromatographic data .
Data Contradiction and Resolution
Q. How should researchers address conflicting literature reports on the compound’s reactivity?
- Methodological Answer : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables. Cross-reference spectroscopic databases (e.g., NIST Chemistry WebBook in ) to validate spectral assignments. If contradictions persist, publish a critical comparative analysis with raw data transparency .
Q. What steps mitigate discrepancies between computational predictions and experimental toxicity?
- Methodological Answer : Recalibrate computational models using high-fidelity experimental datasets (e.g., LC50, IC50). Use machine learning to identify hidden variables (e.g., solvent effects, isomerization). and highlight the importance of iterative testing to align predictions with empirical results .
Methodological Tables
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
